molecular formula C19H20N6O3 B15290631 (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid

(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid

Cat. No.: B15290631
M. Wt: 380.4 g/mol
InChI Key: QRFFNLYLXKQEDK-QGZVFWFLSA-N
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Description

(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a nitroso functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the tetrazole ring, the biphenyl linkage, and the nitroso functional group. Common reagents used in these reactions include trichloromethyl chloroformate, triethylamine, and various solvents such as ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The biphenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group would yield nitro derivatives, while reduction would yield amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biochemical pathways involving nitroso and tetrazole groups. Its interactions with biological molecules can provide insights into enzyme mechanisms and other cellular processes.

Medicine

In medicine, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid apart is its combination of a nitroso group, a biphenyl linkage, and a tetrazole ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

(2R)-3-methyl-2-[nitroso-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C19H20N6O3/c1-12(2)17(19(26)27)25(24-28)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-20-22-23-21-18/h3-10,12,17H,11H2,1-2H3,(H,26,27)(H,20,21,22,23)/t17-/m1/s1

InChI Key

QRFFNLYLXKQEDK-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O

Origin of Product

United States

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